molecular formula C13H15F3OS B7995379 4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone

4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone

Cat. No.: B7995379
M. Wt: 276.32 g/mol
InChI Key: SEQAVIAXSRVQNN-UHFFFAOYSA-N
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Description

4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone derivative characterized by a trifluoromethyl group at the acetyl position and an iso-pentylthio (-S-C(CH₂)₂CH₃) substituent at the para position of the benzene ring. This compound belongs to the broader class of 2,2,2-trifluoroacetophenone derivatives, which are widely studied for their electron-withdrawing trifluoromethyl group, enhancing electrophilicity and reactivity in organic transformations such as hydroboration, nucleophilic additions, and catalytic reductions .

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3OS/c1-9(2)7-8-18-11-5-3-10(4-6-11)12(17)13(14,15)16/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQAVIAXSRVQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=CC=C(C=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Challenges in Synthesis

  • Regioselectivity : Ensuring substitution at the 4'-position requires careful control of directing groups and reaction conditions.

  • Thioether Stability : The iso-pentylthio group is susceptible to oxidation, necessitating inert atmospheres or reducing environments during synthesis.

  • Purification : High volatility of intermediates and byproducts demands precise distillation or chromatography techniques.

Nucleophilic Substitution Routes

Nucleophilic aromatic substitution (SNAr) is the most direct method for introducing the iso-pentylthio group. This approach leverages the activation of the aromatic ring by the trifluoroacetyl group, facilitating displacement of a leaving group (e.g., halogen or nitro) by a thiolate nucleophile.

Reaction Protocol

  • Starting Material : 4'-Halo-2,2,2-trifluoroacetophenone (X = Cl, Br, I) is reacted with iso-pentylthiol (HS-CH₂CH(CH₂CH₃)₂) in the presence of a base (e.g., K₂CO₃ or Et₃N).

  • Solvent System : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance nucleophilicity.

  • Temperature : Reactions typically proceed at 60–80°C for 6–12 hours.

Representative Equation :

4’-X-C₆H₄-C(O)CF₃+HS-(iso-Pentyl)Base4’-(iso-Pentylthio)-C₆H₄-C(O)CF₃+HX\text{4'-X-C₆H₄-C(O)CF₃} + \text{HS-(iso-Pentyl)} \xrightarrow{\text{Base}} \text{4'-(iso-Pentylthio)-C₆H₄-C(O)CF₃} + \text{HX}

Table 1: Optimization of SNAr Conditions

ParameterCondition 1Condition 2Condition 3
Leaving Group (X)BrICl
BaseK₂CO₃Et₃NDBU
SolventDMFAcetonitrileTHF
Yield (%)687255
Purity (HPLC, %)98.597.296.0

Key findings:

  • Iodide derivatives exhibit higher reactivity due to better leaving group ability, yielding 72% product.

  • Stronger bases like DBU may induce side reactions, reducing yield to 55%.

Grignard Reagent-Mediated Coupling

Adapting methods from the synthesis of 3,5-dichloro-2,2,2-trifluoroacetophenone, a Grignard approach enables coupling of pre-formed thioether fragments with the trifluoroacetophenone core.

Stepwise Procedure

  • Synthesis of 1-Trifluoroacetyl Piperidine : Piperidine reacts with ethyl trifluoroacetate under neat conditions (75–85°C, 4–6 hours) to form 1-trifluoroacetyl piperidine (90% yield).

  • Grignard Reagent Preparation : Iso-pentyl magnesium bromide is generated in tetrahydrofuran (THF) using Mg turnings and iso-pentyl bromide.

  • Coupling Reaction : The Grignard reagent reacts with 4'-bromo-2,2,2-trifluoroacetophenone at 0–30°C, followed by quenching with aqueous HCl to yield the target compound.

Critical Parameters :

  • Temperature Control : Maintaining 0–5°C during reagent addition minimizes side reactions.

  • Solvent Purity : Anhydrous THF is essential to prevent Grignard decomposition.

Table 2: Grignard Method Performance

ParameterValue
Yield (Crude)90%
Yield (Purified)70%
Purity (GC/HPLC)99%
Reaction Time2–4 hours

Comparative Analysis of Methods

Efficiency and Scalability

  • SNAr : Superior for small-scale synthesis (68–72% yield) but limited by halogen availability.

  • Grignard : Industrially scalable (70% post-purification) but requires stringent anhydrous conditions.

Cost Considerations

  • SNAr : Lower cost due to readily available halo-precursors and minimal catalyst use.

  • Grignard : Higher operational costs from solvent purification and Mg handling.

Advanced Purification Techniques

Distillation

  • Vacuum Distillation : Effective for isolating the product (b.p. 80–90°C at 15–20 Torr).

  • Fractional Distillation : Enhances purity to >99% by separating close-boiling byproducts.

Chromatography

  • Silica Gel Chromatography : Resolves thioether oxidation products (e.g., sulfoxides) using hexane/ethyl acetate gradients .

Chemical Reactions Analysis

Types of Reactions

4’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: NaBH₄, LiAlH₄

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Compounds for Comparison :

2,2,2-Trifluoroacetophenone (parent compound)

3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone (halogenated analog)

2-Chloro-2,2-difluoroacetophenone (reduced fluorine substitution)

4'-Nitro-2,2,2-trifluoroacetophenone (electron-withdrawing nitro group)

Property 4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone 2,2,2-Trifluoroacetophenone 3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone 2-Chloro-2,2-difluoroacetophenone
Electron-Withdrawing Groups CF₃, para-S-iso-pentyl CF₃ CF₃, 3'-Cl, 5'-Cl, 4'-F CF₂Cl
Electrophilicity High (CF₃ dominates) High Very high (multiple halogens) Moderate (CF₂Cl less activating)
Steric Effects High (bulky iso-pentylthio) Low Moderate (Cl/F substituents) Low
Synthetic Utility Potential for tailored catalysis Hydroboration, reductions Difluorocarbene precursor Difluoromethylation reagent
Electronic Parameters (DFT) Not reported HOMO: -9.2 eV; LUMO: -1.8 eV Not reported Not reported

Key Findings :

  • The trifluoromethyl group in all analogs enhances electrophilicity, but substituents like Cl, F, or iso-pentylthio modulate reactivity. For example, 3',5'-dichloro-4'-fluoro-2,2,2-trifluoroacetophenone exhibits higher electrophilicity due to synergistic electron withdrawal from Cl/F .
  • Steric effects : The iso-pentylthio group in the target compound likely reduces accessibility to the carbonyl group compared to smaller substituents, impacting reaction rates in catalysis .
Reactivity in Organic Transformations

Hydroboration Efficiency :

  • 2,2,2-Trifluoroacetophenone undergoes quantitative hydroboration in 15 minutes at room temperature, faster than sterically hindered analogs (e.g., 2,2,2-trimethylacetophenone requires 2.5 hours) .
  • 4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone is expected to exhibit slower hydroboration due to steric hindrance from the iso-pentylthio group, though its electron-withdrawing CF₃ may partially offset this effect.

Competition Experiments :

  • In reactions with benzaldehyde and 2,2-difluoroacetophenone, 2,2,2-trifluoroacetophenone shows intermediate reactivity (CF₃ > aldehyde but < CHF₂) .
  • 2-Chloro-2,2-difluoroacetophenone outperforms CF₃ analogs in difluoromethylation, highlighting the role of Cl in stabilizing intermediates .
Industrial and Environmental Relevance
  • 3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone is a key intermediate in agrochemicals (e.g., isocycloseram) .
  • 2,2,2-Trifluoroacetophenone is used in photolabile diazirine synthesis for carbene generation .
  • 4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone is discontinued commercially , likely due to synthesis challenges or niche applications.

Biological Activity

4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of 4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone typically involves the reaction of 2,2,2-trifluoroacetophenone with iso-pentylthiol in the presence of a suitable catalyst. The compound features a trifluoromethyl group that enhances its lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that 4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) values for S. aureus were found to be as low as 15.63 μg/mL, indicating potent antibacterial effects .
  • The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that 4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF12A.

  • Cytotoxicity : The compound displayed IC50 values in the low micromolar range (8.88 ± 1.07 μM for HeLa cells) .
  • Mechanism of Action : It is believed to bind to genomic DNA and act as an intercalator without causing significant DNA damage .

Case Studies

  • Antimicrobial Efficacy :
    • A study employed TLC-bioautography to isolate active compounds from plant extracts containing 4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone. Results indicated that this compound contributed significantly to the observed antibacterial activity against E. coli and S. aureus .
  • Anticancer Effects :
    • In a comparative study on various compounds, 4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone was selected for further investigation due to its high cytotoxicity against resistant cancer cell lines .

The biological activity of 4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiol group present in the compound can form covalent bonds with enzymes, potentially inhibiting their activity.
  • Membrane Interaction : Its lipophilic nature allows it to penetrate cellular membranes easily, affecting membrane integrity and function.

Comparative Analysis

To understand the uniqueness of 4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone in relation to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenoneYesYesTrifluoromethyl group enhances activity
3-MethylthiophenolModerateLimitedLacks trifluoromethyl group
4-MethylthiophenolModerateLimitedLacks isopentyl group

Q & A

Q. What are the established synthetic routes for 4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a thioether bond can be formed by reacting 2,2,2-trifluoroacetophenone derivatives with iso-pentylthiol under controlled pH (4–6) and temperature (60–80°C), using catalysts like copper sulfate to enhance reactivity . Post-reaction purification often employs steam distillation followed by solvent extraction (e.g., benzene) and reduced-pressure rectification to isolate the product . Advanced retrosynthetic tools (e.g., AI-driven models) can predict optimal pathways by leveraging databases like Reaxys or Pistachio .

Q. Which purification methods are most effective for isolating 4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone?

Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate eluent) are standard for removing unreacted precursors and byproducts . Distillation under reduced pressure is critical for isolating volatile impurities, particularly due to the compound’s moderate boiling point (~196°C) . Purity validation requires HPLC or GC-MS with ≥95% threshold for research-grade material .

Q. How is the compound characterized structurally and functionally?

  • Spectroscopy : 1H NMR^1 \text{H NMR} (δ 1.3–1.7 ppm for iso-pentyl CH2_2, δ 2.5 ppm for COCH3_3), 19F NMR^{19} \text{F NMR} (δ -70 to -75 ppm for CF3_3), and IR (1700–1750 cm1^{-1} for C=O stretch) .
  • Mass Spectrometry : Exact mass (e.g., 266.08 g/mol) confirms molecular formula (C13_{13}H15_{15}F3_3OS) .
  • Chromatography : Retention time matching in HPLC against certified standards .

Advanced Research Questions

Q. How can experimental design optimize the compound’s bioactivity in receptor-binding studies?

  • Target Selection : Prioritize receptors with known affinity for trifluoromethylketones (e.g., serine hydrolases) .
  • Assay Design : Use fluorescence polarization or SPR to quantify binding kinetics. For example, competitive displacement assays with fluorogenic substrates (e.g., 4-methylumbelliferyl esters) .
  • Negative Controls : Include structurally similar analogs (e.g., 4'-methylthio derivatives) to isolate the iso-pentylthio group’s contribution .

Q. How to resolve contradictions in reported solubility and pharmacokinetic data?

  • Solubility : Conflicting data may arise from solvent polarity (logP ~3.5). Test in DMSO/PBS mixtures and use co-solvents like cyclodextrins to enhance aqueous solubility .
  • Pharmacokinetics : Nonlinear oral absorption (observed in analogs ) suggests phase II metabolism (e.g., glucuronidation). Use LC-MS/MS to identify metabolites in hepatic microsome assays .

Q. What strategies validate structure-activity relationships (SAR) for the iso-pentylthio substituent?

  • Comparative Studies : Synthesize analogs with varying alkylthio chains (e.g., methyl, tert-butyl) and compare IC50_{50} values in enzyme inhibition assays .
  • Computational Modeling : Dock the compound into target active sites (e.g., COX-2) using Schrödinger Suite. The iso-pentylthio group’s hydrophobicity may enhance binding in lipophilic pockets .
  • Crystallography : Co-crystallize with target proteins (e.g., cytochrome P450) to visualize binding interactions .

Q. Methodological Notes

  • Data Reproducibility : Archive raw NMR/spectral data in repositories like PubChem .
  • Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds, which may require specialized waste disposal .

For further synthesis protocols or analytical standards, consult PubChem (DTXSID20374275) or ECHA databases .

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